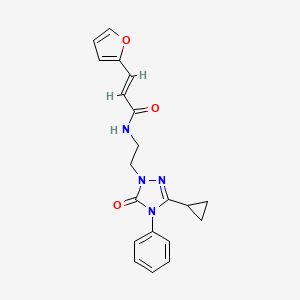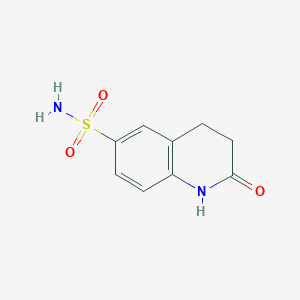
2-Oxo-1,2,3,4-Tetrahydrochinolin-6-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a sulfonamide group at the 6th position and a keto group at the 2nd position of the tetrahydroquinoline ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is the M2 isoform of pyruvate kinase (PKM2) . PKM2 is expressed in tumor cells and plays a crucial role in their altered metabolic regulation to support biosynthesis .
Mode of Action
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide acts as an activator of PKM2 . While the M1 isoform of pyruvate kinase is highly active, the M2 variant, which is alternatively spliced, is considerably less active and is expressed in tumors .
Biochemical Pathways
The activation of PKM2 by 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide affects the metabolic regulation of cancer cells . The exact biochemical pathways and their downstream effects remain unclear .
Pharmacokinetics
The compound has low nanomolar potency, good Caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties impact the bioavailability of the compound, making it effective in its action .
Result of Action
This suggests that the compound could have potential anti-cancer effects .
Biochemische Analyse
Biochemical Properties
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide plays a significant role in biochemical reactions, particularly in the regulation of pyruvate kinase activity . Pyruvate kinase is an enzyme that plays a crucial role in glycolysis, a metabolic pathway that provides energy to cells. The M2 isoform of pyruvate kinase (PKM2) is expressed in tumor cells and has been proposed as a diagnostic marker for a large number of cancers .
Cellular Effects
The cellular effects of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide are primarily related to its impact on cancer cell metabolism . Cancer cells have altered metabolic regulation to support biosynthesis, and the expression of the M2 isozyme of pyruvate kinase (PKM2) plays an important role in this anabolic metabolism .
Molecular Mechanism
The molecular mechanism of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves the activation of the M2 isoform of pyruvate kinase (PKM2) . While the exact mechanism by which decreased pyruvate kinase activity contributes to anabolic metabolism remains unclear, it is hypothesized that activation of PKM2 to levels seen with PKM1 may promote a metabolic program that is not conducive to cell proliferation .
Temporal Effects in Laboratory Settings
It is known that this compound has good Caco-2 permeability, a low efflux ratio (0.84), and high microsomal stability (t 1/2 = 277.2 min in HLM and 117.5 min in MLM) .
Metabolic Pathways
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is involved in the glycolytic pathway through its activation of the M2 isoform of pyruvate kinase (PKM2) . This enzyme plays a crucial role in the final step of glycolysis, converting phosphoenolpyruvate to pyruvate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Oxidation to Form the Keto Group: The final step involves the oxidation of the tetrahydroquinoline ring to introduce the keto group at the 2nd position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfonyl chlorides, bases like pyridine or triethylamine.
Major Products
Oxidation: Formation of quinoline derivatives with additional functional groups.
Reduction: Formation of 2-hydroxy-1,2,3,4-tetrahydroquinoline-6-sulfonamide.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- 6-chloro-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Uniqueness
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to activate the M2 isoform of pyruvate kinase sets it apart from other quinoline derivatives, making it a valuable compound in cancer research .
Eigenschaften
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWOKIJYLMPNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1090885-01-0 |
Source


|
| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)


![N'-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2538168.png)
![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)
![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)
![Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2538174.png)
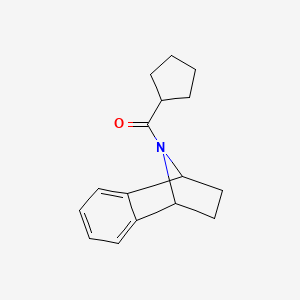
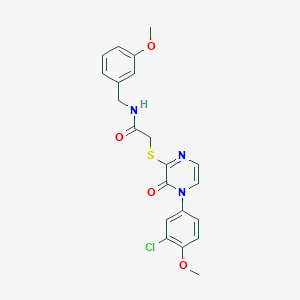
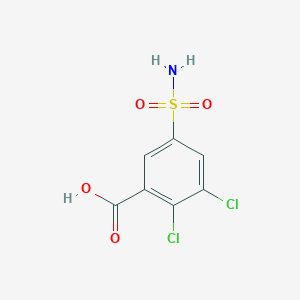
![1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2538184.png)

